2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-12-7-13(2)9-16(8-12)22-19(28)11-18-25-24-17-10-15(5-6-27(17)18)21-23-20(26-29-21)14-3-4-14/h5-10,14H,3-4,11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKUVCMYOKECLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis typically begins with the formation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of acylhydrazides with carboxylic acid derivatives . The triazolopyridine moiety is then introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Cyclization Reactions
The oxadiazole and triazolo-pyridine moieties in the compound suggest these rings were formed via cyclization. For example:
-
Oxadiazole formation : Cyclopropyl-substituted oxadiazoles are typically synthesized through cyclocondensation of hydrazides with nitriles or carboxylic acid derivatives under acidic or basic conditions.
-
Triazolo-pyridine synthesis : The triazolo-pyridine core may arise from triazole annulation with pyridine derivatives, often mediated by transition-metal catalysts or under thermal conditions.
Table 1: Cyclization Reaction Conditions
Substitution Reactions
The acetamide group and aromatic rings are susceptible to nucleophilic/electrophilic substitutions:
-
Acetamide functionalization : The –NH– group in the acetamide moiety can undergo alkylation or acylation.
-
Aromatic electrophilic substitution : The 3,5-dimethylphenyl group may participate in nitration, sulfonation, or halogenation at activated positions .
Table 2: Substitution Reactions and Outcomes
Oxidation and Reduction
-
Oxidation : The cyclopropane ring may undergo ring-opening oxidation with strong oxidizing agents (e.g., KMnO₄) to form dicarboxylic acids.
-
Reduction : The triazole ring can be reduced with H₂/Pd-C to form dihydrotriazole derivatives, altering electronic properties.
Table 3: Redox Reactions
| Reaction Type | Reagents/Conditions | Target Group | Product | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Cyclopropane | 1,2-cyclopropanedicarboxylic acid | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | triazole | Dihydrotriazole derivative |
Role of Solvents and Catalysts
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution rates by stabilizing transition states .
-
Cu(I) catalysts are critical for triazole formation via click chemistry, improving regioselectivity.
Steric and Electronic Effects
-
The 3,5-dimethylphenyl group induces steric hindrance, directing electrophilic substitutions to para positions.
-
Electron-withdrawing oxadiazole and triazole rings activate the pyridine moiety toward nucleophilic attack.
Biological Implications of Reactivity
While the focus is on chemical reactions, structural analogs (e.g., benzothiazole-acetamide hybrids) demonstrate that functional group modifications significantly impact bioactivity. For instance:
-
Antitubercular activity : Acetamide derivatives with similar triazole/oxadiazole motifs inhibit Mycobacterium tuberculosis by targeting DprE1 enzymes (MIC values: 0.5–2 µg/mL) .
-
Selectivity : Substitution at the acetamide nitrogen improves pharmacokinetic properties (e.g., bioavailability >50% in murine models) .
Synthetic Challenges and Optimization
-
Cyclopropane stability : Harsh conditions during oxadiazole formation risk cyclopropane ring cleavage. Mitigated by low-temperature stepwise synthesis.
-
Byproduct formation : Triazole annulation may yield regioisomers; optimized Cu(I) loading (5 mol%) minimizes this.
Scientific Research Applications
Anticancer Studies
Recent studies have indicated that compounds similar to 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanisms of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Specific Cell Lines : In vitro studies demonstrated that derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer types including glioblastoma (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H40) .
Anti-Diabetic Potential
Research has also suggested potential applications in diabetes management. Certain oxadiazole derivatives have been linked to improved glucose metabolism and insulin sensitivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler oxadiazole intermediates. Characterization techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight confirmation.
These techniques ensure the accurate identification of the compound's structure and its functional groups.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications on the cyclopropyl and oxadiazole moieties can significantly influence biological activity.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of oxadiazole derivatives similar to the compound . It reported substantial anticancer properties against multiple cell lines with detailed cytotoxicity assays illustrating the effectiveness of structural modifications on therapeutic outcomes .
Case Study 2: In Silico Studies
In silico molecular docking studies have been performed to predict the binding affinity of this compound with specific cancer-related targets. These studies provide insights into how structural features contribute to biological activity and help guide future synthesis efforts .
Mechanism of Action
The mechanism of action of 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclopropyl-substituted oxadiazole and triazolopyridine-heterocyclic fusion , which differentiate it from related structures. Key comparisons include:
Oxadiazole Derivatives: The cyclopropyl group in the target compound contrasts with Siddaiah’s aryl/alkyl substituents (e.g., phenyl or methyl).
Triazolopyridine Analogs :
Compounds lacking the oxadiazole fusion (e.g., standalone triazolopyridines) exhibit reduced π-π stacking capacity, impacting binding to hydrophobic targets. The fused system here may enhance target affinity.
Acetamide Modifications :
The 3,5-dimethylphenyl group offers steric hindrance and electron-donating effects, differing from simpler acetamides. This could influence receptor selectivity versus compounds with unsubstituted phenyl groups.
Hypothetical Pharmacological Implications
While direct bioactivity data are absent in the provided evidence, structural analogs suggest:
- Oxadiazole-containing compounds : Often exhibit kinase inhibitory or antimicrobial activity. The cyclopropyl group may reduce cytotoxicity compared to halogenated analogs.
- Triazolopyridines : Commonly target CNS receptors (e.g., GABA-A). The fused oxadiazole could modulate blood-brain barrier penetration.
Biological Activity
The compound 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.43 g/mol. The compound features a complex structure that includes a triazole and oxadiazole ring system which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Weight | 394.43 g/mol |
| Molecular Formula | C20H22N6O2 |
| LogP | 2.3458 |
| Polar Surface Area | 78.954 Ų |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HEPG2 (Liver Cancer)
- MCF7 (Breast Cancer)
- SW1116 (Colon Cancer)
- BGC823 (Gastric Cancer)
- IC50 Values :
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival:
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features. Substituents on the oxadiazole and triazole rings significantly influence potency:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
- Dimethylphenyl Moiety : Contributes to increased binding affinity to target proteins.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis of Triazolo-Oxadiazole Derivatives :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing this compound, and how are intermediates purified?
- Methodology : The synthesis involves nucleophilic substitution reactions under controlled conditions. For analogous triazolo-triazine derivatives, intermediates are prepared by reacting precursors (e.g., compound 23 in ) with amines in ethanol at 70–100°C for 24–72 hours. Purification is achieved via gradient elution column chromatography (ethyl acetate/light petroleum mixtures) followed by precipitation in ethyl acetate/light petroleum .
- Critical Parameters :
- Molar ratios of amines (1.1–4.5 equivalents).
- Reaction time and temperature (e.g., 70°C for 72 hours yields 63% product).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H-NMR : Used to confirm substituent integration and spatial arrangement (e.g., δ 2.79 ppm for methyl groups in ).
- Mass Spectrometry : Determines molecular weight (e.g., 178.21 g/mol in for related heterocycles).
- Melting Point Analysis : Validates purity (e.g., 114–134°C for triazolo-triazines in ) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation. For similar acetamide derivatives, solubility in DMSO or ethanol is typical, but stability tests (TGA/DSC) are advised to confirm degradation thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (70–100°C), amine equivalents (1.1–4.5×), and reaction time (24–72 hours) to identify optimal conditions (e.g., 70°C for 72 hours in yields 63% vs. 55% at 24 hours) .
- Flow Chemistry : Adapt continuous-flow systems (as in ) to enhance reproducibility and scalability for oxidation-sensitive steps .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Purity Validation : Use HPLC (>95% purity) to rule out impurities (e.g., ’s column chromatography).
- Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., cyclopropyl vs. fluorophenyl groups in ) to isolate pharmacophore contributions .
Q. What computational approaches predict the compound’s binding affinity for target proteins?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., triazole-oxadiazole motifs may engage in π-π stacking).
- DFT Calculations : Analyze electronic effects of substituents (e.g., cyclopropyl’s electron-withdrawing nature as in ’s dithiazole studies) .
Q. How does the cyclopropyl-oxadiazole moiety influence metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Compare half-life (t1/2) of the parent compound vs. analogs lacking the cyclopropyl group.
- Metabolite Identification : Use LC-MS to detect oxidative degradation products (e.g., cyclopropane ring opening) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
